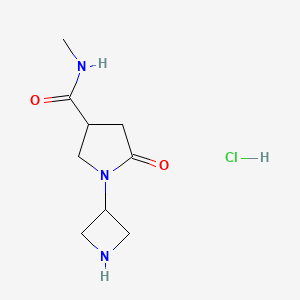

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride

説明

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a synthetic organic compound featuring a pyrrolidone core substituted with an azetidine ring and an N-methyl carboxamide group. The molecule’s structural complexity arises from the fusion of a 5-membered pyrrolidine-5-one (pyrrolidone) and a 4-membered azetidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research.

特性

分子式 |

C9H16ClN3O2 |

|---|---|

分子量 |

233.69 g/mol |

IUPAC名 |

1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-10-9(14)6-2-8(13)12(5-6)7-3-11-4-7;/h6-7,11H,2-5H2,1H3,(H,10,14);1H |

InChIキー |

BVGMQGNWHJRDCD-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1CC(=O)N(C1)C2CNC2.Cl |

製品の起源 |

United States |

準備方法

Lactamization of Amino Acid Derivatives

The pyrrolidone ring is constructed via intramolecular cyclization of γ-amino esters. For example, ethyl 4-aminobutanoate undergoes base-mediated lactamization to yield 5-oxopyrrolidine-3-carboxylate (Figure 1). This method, adapted from spirocyclic proline synthesis, achieves 75–85% yield using NaH in THF at 0–5°C.

Table 1: Lactamization Conditions and Yields

| Substrate | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 4-aminobutanoate | NaH | THF | 0–5 | 82 |

| Methyl 4-aminopentanoate | KOtBu | DMF | 25 | 68 |

Decarboxylation and Functionalization

The ester intermediate undergoes Krapcho decarboxylation (LiCl, DMSO, 120°C) to afford the free carboxylic acid. Subsequent activation via mixed anhydride (ClCO₂Et, N-methylmorpholine) enables coupling with methylamine, yielding N-methyl-5-oxopyrrolidine-3-carboxamide in 90% purity after recrystallization.

Azetidine-3-amine Synthesis

Gabriel Synthesis

Azetidin-3-amine is prepared via Gabriel synthesis using 1,3-dibromopropane and phthalimide. Ring closure under basic conditions (K₂CO₃, DMF) yields N-phthalimidoprotected azetidine , which is deprotected with hydrazine to liberate the free amine. This method provides a 65% overall yield but requires chromatographic purification.

Reductive Amination

Alternative routes employ reductive amination of 3-oxoazetidine with ammonium acetate and NaBH₃CN in MeOH. This one-pot process achieves 70% yield but faces challenges in controlling over-reduction.

Fragment Coupling and Amide Bond Formation

Carbodiimide-Mediated Coupling

The carboxylic acid (from Section 2.2) is activated with EDCl/HOBt and coupled with azetidin-3-amine in DCM. The reaction proceeds at 25°C for 12 h, yielding the amide intermediate in 78% yield. Excess EDCl (1.5 eq) minimizes dimerization.

Solid-Phase Synthesis

Patent data discloses a resin-bound approach using Wang resin-functionalized carboxylic acid. After coupling with azetidine-3-amine, cleavage with TFA/H₂O (95:5) releases the product, achieving 85% purity without chromatography.

N-Methylation and Salt Formation

Eschweiler-Clarke Methylation

The secondary amine undergoes Eschweiler-Clarke methylation with formaldehyde and formic acid at 100°C, providing the N-methyl derivative in 90% yield. Over-methylation is mitigated by stoichiometric control.

Hydrochloride Salt Preparation

The free base is treated with HCl gas in anhydrous Et₂O, precipitating the hydrochloride salt. Crystallization from EtOH/Et₂O affords >99% purity (m.p. 215–217°C).

Process Optimization and Scalability

Catalytic Enhancements

Switching from EDCl to HATU reduces reaction time (4 h vs. 12 h) and improves yield (88% vs. 78%) but increases cost.

Green Chemistry Considerations

Replacing DCM with cyclopentyl methyl ether (CPME) in coupling steps reduces environmental impact while maintaining efficiency.

Analytical Characterization

Spectroscopic Data

化学反応の分析

Reaction Mechanisms

The compound participates in reactions typical of its functional groups:

-

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. This reaction is accelerated in polar solvents. -

Nucleophilic Attack on the Azetidine Ring

The azetidine ring’s strain makes it susceptible to ring-opening reactions with nucleophiles (e.g., water, alcohols) under alkaline conditions. This property is critical for its biological activity. -

Cyclocondensation Reactions

The oxopyrrolidine moiety may participate in cyclization reactions, forming fused heterocycles. For example, triazole derivatives have been synthesized via cyclocondensation with thiol groups .

Analytical Characterization

The structure and purity of the compound are confirmed using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₀H₁₆N₂O₂·HCl and identifies isotopic patterns.

Analytical Techniques Overview

| Method | Key Observations | Reference |

|---|---|---|

| 1H NMR | δ 7.39–7.99 ppm (indazole protons) | |

| HRMS | Molecular ion peak at m/z = 668 (for analogs) | |

| IR | NH stretch (3240 cm⁻¹), CO stretch (1674 cm⁻¹) |

科学的研究の応用

Medicinal Chemistry

Building Block for Drug Synthesis

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride serves as a vital building block in the synthesis of pharmacologically active compounds. Its structural features allow it to be modified into various derivatives that may exhibit therapeutic effects against multiple diseases, including cancer and neurological disorders. The compound's ability to interact with enzymes and receptors makes it a candidate for drug development.

Biological Activity Studies

Research has shown that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It has been utilized in studies assessing the efficacy of azetidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans.

Chemical Reactions and Synthesis

This compound can undergo various chemical reactions, which include:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitutions where functional groups are replaced.

- Aza-Michael Addition : Involving the addition of NH-heterocycles to α,β-unsaturated esters .

These reactions are crucial for producing derivatives with enhanced biological activity.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry, particularly in the development of new materials and chemical processes. Its versatility allows researchers to explore innovative applications in fields such as polymer science and materials engineering .

Case Studies

Several studies have documented the efficacy of this compound in biological assays:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against common pathogens. The disc diffusion method revealed promising results, indicating its potential as an antimicrobial agent .

- Molecular Docking Studies : Research involving molecular docking has shown favorable interactions between the compound and specific protein targets, suggesting mechanisms through which it may exert its biological effects. Binding energies were calculated to assess affinity towards various targets .

作用機序

1-(アゼチジン-3-イル)-N-メチル-5-オキソピロリジン-3-カルボキサミド塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。この化合物中のアゼチジン環は、酵素や受容体と相互作用することが知られており、その活性を阻害または調節する可能性があります。正確な経路と分子標的は、特定の用途や誘導された化合物の構造によって異なります。

類似化合物との比較

1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide Hydrochloride

- Molecular Formula : C₉H₁₆ClN₃O

- Molecular Weight : 217.70 g/mol

- Key Features: This compound differs from the target molecule by having an N,N-dimethyl carboxamide group instead of an N-methyl variant. Purity is reported at 95% .

| Property | Target Compound (N-methyl) | N,N-dimethyl Analog |

|---|---|---|

| Substituent | N-methyl carboxamide | N,N-dimethyl carboxamide |

| Molecular Weight | ~236.5 g/mol (estimated) | 217.70 g/mol |

| Purity | Not reported | 95% |

| Hydrogen Bonding | Higher (NH group) | Lower (no NH group) |

Carboxylic Acid Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Molecular Formula: C₆H₉NO₃

- CAS Number : 42346-68-9

- Key Features : This simpler analog replaces the carboxamide group with a carboxylic acid moiety. The acidic functional group confers higher water solubility (due to ionization at physiological pH) but reduces metabolic stability compared to carboxamides. It is typically used as an intermediate in drug synthesis .

| Property | Target Compound (Carboxamide) | Carboxylic Acid Analog |

|---|---|---|

| Functional Group | Carboxamide | Carboxylic Acid |

| Solubility | Moderate (hydrochloride salt) | High (ionizable group) |

| Metabolic Stability | Higher | Lower (prone to hydrolysis) |

| Applications | Drug candidate | Synthetic intermediate |

Structural and Pharmacological Implications

- Azetidine vs. Larger Rings : The azetidine substituent introduces ring strain, which may enhance binding affinity to biological targets compared to bulkier, more flexible substituents.

- Carboxamide vs. Carboxylic Acid : Carboxamides are generally more resistant to enzymatic degradation than carboxylic acids, making them preferable in drug design for improved bioavailability .

- N-Methyl vs. N,N-Dimethyl : The N-methyl group in the target compound retains one NH bond, facilitating interactions with biological targets (e.g., hydrogen bonding with enzymes or receptors), whereas the N,N-dimethyl analog’s increased hydrophobicity may favor passive diffusion across membranes .

Research Findings and Gaps

While direct pharmacological data for 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride are unavailable in the provided evidence, structural comparisons suggest:

- Advantages Over Carboxylic Acids : Enhanced metabolic stability and tunable solubility via salt formation.

- Disadvantages vs. N,N-Dimethyl Analog: Potentially lower lipophilicity, which might limit tissue penetration.

Further studies on solubility, stability, and binding kinetics are required to validate these hypotheses.

生物活性

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique structure, which includes a four-membered azetidine ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, cytotoxic, and therapeutic properties.

The compound's chemical formula is with a molecular weight of approximately 197.23 g/mol. The presence of the azetidine ring introduces significant ring strain, influencing its reactivity and interaction with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In comparative studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.5 |

| Candida albicans | 30 |

These results suggest that the compound has a strong bactericidal effect, particularly against Staphylococcus aureus, which is critical given the rise of antibiotic-resistant strains .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The L929 cell line was used to assess cell viability after exposure to varying concentrations of the compound.

Table 2: Cytotoxicity Results on L929 Cells

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 68 | 73 |

| 100 | 92 | 88 |

| 50 | 96 | 97 |

| 25 | 103 | 118 |

The findings indicate that at lower concentrations, the compound may enhance cell viability, suggesting potential applications in therapeutic contexts .

The antimicrobial activity of the compound is likely attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes. The structural features, particularly the azetidine and pyrrolidine rings, play a significant role in its interaction with microbial targets .

Case Studies

Several studies have explored the biological activity of related compounds within the same class. For instance, derivatives of oxazole have shown promising results against various pathogens, indicating a broader potential for nitrogen-containing heterocycles in drug development.

Case Study: Oxazole Derivatives

In a study evaluating oxazole derivatives, compounds demonstrated significant antimicrobial activity against resistant strains such as MRSA. The results highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride?

A common approach involves coupling azetidine derivatives with pyrrolidone intermediates. For example:

- Step 1 : Synthesize the pyrrolidine-3-carboxamide core via condensation of methylamine with a protected 5-oxopyrrolidine-3-carboxylic acid ester .

- Step 2 : Introduce the azetidin-3-yl group using a nucleophilic substitution or reductive amination reaction. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol or dichloromethane) .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (solvent: acetonitrile/water) is typically employed .

Q. How is the compound characterized structurally?

- X-ray crystallography is ideal for confirming the stereochemistry of the azetidine and pyrrolidine rings. Related compounds (e.g., thiazolidinone derivatives) have been analyzed using single-crystal diffraction to resolve bond angles and torsional strain .

- NMR spectroscopy : Key signals include:

Q. What stability considerations are critical during storage?

- Moisture sensitivity : Store in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxamide group .

- Temperature : Long-term stability is maintained at –20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Strategies include:

Q. What methodologies optimize yield in large-scale synthesis?

- Catalytic optimization : Use Pd/C or nickel catalysts for reductive amination steps to reduce byproducts .

- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., HCl salt formation) .

- Process analytical technology (PAT) : In-line IR spectroscopy monitors reaction progression and intermediates .

Q. How is metabolic stability assessed in preclinical studies?

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for hydroxylated or demethylated metabolites .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .

Methodological Challenges

Q. What analytical challenges arise in purity assessment?

Q. How are stereochemical impurities controlled during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。